molecular formula C12H19N3O B1471311 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1785066-19-4

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B1471311
M. Wt: 221.3 g/mol
InChI Key: BUKZAWZUMGEUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CHPO) is a heterocyclic organic compound with a five-membered ring and two nitrogen atoms. It is a type of heterocyclic compound that can be used in a variety of applications, including synthesis, scientific research, lab experiments, and drug development. CHPO has a wide range of applications due to its unique structure, which is composed of an oxygen atom and two nitrogen atoms. This structure allows for a wide range of chemical reactions, making it a versatile compound for various applications.

Scientific Research Applications

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including drug development, synthetic biology, and materials science. In drug development, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used as a scaffold for the development of novel drugs, as it can be used to create a wide range of compounds with different properties. In synthetic biology, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used to create novel proteins and enzymes, as well as to modify existing ones. In materials science, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used to create novel materials with unique properties, such as increased strength and durability.

Mechanism Of Action

The mechanism of action of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is known that 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. These activities are likely due to the presence of the oxygen and nitrogen atoms in the structure of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, which allow it to interact with various cellular components. In addition, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to interact with enzymes and receptors, which suggests that it may have a role in modulating cellular signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole are not yet fully understood. However, it has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to interact with enzymes and receptors, suggesting that it may have a role in modulating cellular signaling pathways. In addition, 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to have anti-oxidant and anti-apoptotic activities, suggesting that it may have a role in protecting cells from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in lab experiments include its versatility, as it can be used in a variety of applications. In addition, it is relatively easy to synthesize and can be used in a wide range of chemical reactions. The main limitation of using 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not yet fully understood. As such, it is difficult to predict the exact effects of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in different applications.

Future Directions

There are a number of potential future directions for research on 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. These include further investigations into its mechanism of action, as well as its potential applications in drug development, synthetic biology, and materials science. In addition, further research could be done to explore the potential therapeutic effects of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, as well as its potential side effects. Finally, further research could be done to explore the potential uses of 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in other fields, such as agriculture, energy, and environmental science.

properties

IUPAC Name

5-cyclohexyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)12-14-11(15-16-12)10-6-7-13-8-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKZAWZUMGEUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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